molecular formula C18H14Cl2N2OS2 B286339 4,5-bis[(2-chlorobenzyl)sulfanyl]-3(2H)-pyridazinone

4,5-bis[(2-chlorobenzyl)sulfanyl]-3(2H)-pyridazinone

Cat. No. B286339
M. Wt: 409.4 g/mol
InChI Key: SZWPTWZVIULNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-bis[(2-chlorobenzyl)sulfanyl]-3(2H)-pyridazinone is a chemical compound that has been extensively studied for its various applications in scientific research. It is a pyridazinone derivative that exhibits potent biological activity, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 4,5-bis[(2-chlorobenzyl)sulfanyl]-3(2H)-pyridazinone is not fully understood. However, studies have shown that it exhibits potent inhibitory activity against various enzymes, including proteases and kinases, which are involved in various cellular processes. The compound's ability to modulate these enzymes makes it a promising candidate for further investigation.
Biochemical and Physiological Effects:
The compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of tumor growth, the suppression of inflammation, and the modulation of the immune system. It has also been shown to exhibit potent antimicrobial and antifungal activity.

Advantages and Limitations for Lab Experiments

The compound's unique structure and potent biological activity make it a valuable tool for scientific research. However, its complex synthesis and limited availability make it challenging to obtain in large quantities. Additionally, the compound's high potency may require careful handling and storage to avoid potential hazards.

Future Directions

There are several future directions for the investigation of 4,5-bis[(2-chlorobenzyl)sulfanyl]-3(2H)-pyridazinone. These include further studies on its mechanism of action, its potential as a therapeutic agent in various diseases, and its use as a tool in various scientific research applications. Additionally, the compound's structure can be modified to enhance its biological activity and improve its pharmacological properties.

Synthesis Methods

The synthesis of 4,5-bis[(2-chlorobenzyl)sulfanyl]-3(2H)-pyridazinone is a complex process that involves several steps. The compound can be synthesized using various methods, including the reaction of 2-chlorobenzyl thiol with 4,5-dichloropyridazin-3(2H)-one in the presence of a base. The reaction yields the desired product in good yield and purity.

Scientific Research Applications

The compound has been investigated for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has also been studied for its antimicrobial and antifungal properties. The compound's unique structure and biological activity make it a valuable tool for scientific research.

properties

Molecular Formula

C18H14Cl2N2OS2

Molecular Weight

409.4 g/mol

IUPAC Name

4,5-bis[(2-chlorophenyl)methylsulfanyl]-1H-pyridazin-6-one

InChI

InChI=1S/C18H14Cl2N2OS2/c19-14-7-3-1-5-12(14)10-24-16-9-21-22-18(23)17(16)25-11-13-6-2-4-8-15(13)20/h1-9H,10-11H2,(H,22,23)

InChI Key

SZWPTWZVIULNNU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CSC2=C(C(=O)NN=C2)SCC3=CC=CC=C3Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)CSC2=C(C(=O)NN=C2)SCC3=CC=CC=C3Cl)Cl

Origin of Product

United States

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